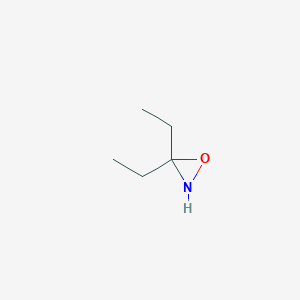
2-(Hydroxyimino)cyclooctan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyimino)cyclooctan-1-one is an organic compound characterized by a cyclooctane ring with a hydroxyimino group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)cyclooctan-1-one typically involves the reaction of cyclooctanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)cyclooctan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclooctanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxyimino)cyclooctan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)cyclooctan-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclooctanone: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
Cyclohexanone oxime: Similar structure but with a six-membered ring, leading to different chemical properties and reactivity.
Cyclooctanone oxime: Similar structure but with different substituents, affecting its reactivity and applications.
Uniqueness
2-(Hydroxyimino)cyclooctan-1-one is unique due to its eight-membered ring structure combined with the hydroxyimino group. This combination provides distinct chemical reactivity and potential for various applications in research and industry.
Properties
CAS No. |
50911-11-0 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-hydroxyiminocyclooctan-1-one |
InChI |
InChI=1S/C8H13NO2/c10-8-6-4-2-1-3-5-7(8)9-11/h11H,1-6H2 |
InChI Key |
FXXSHOMPXQFYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(=NO)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


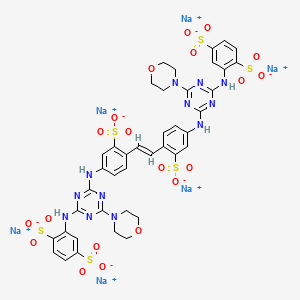
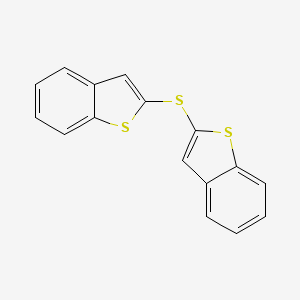
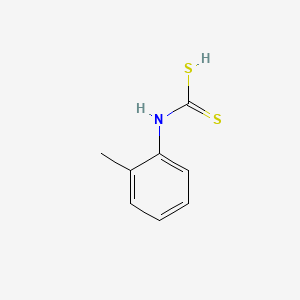
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

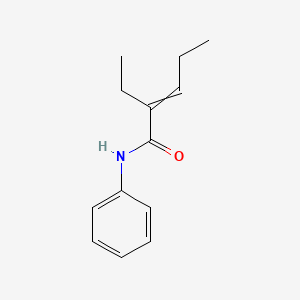
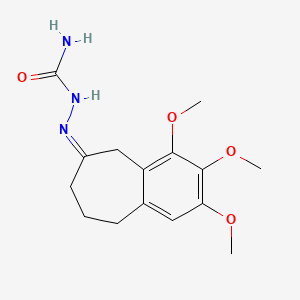
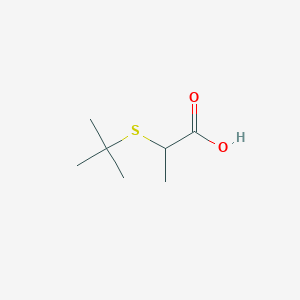
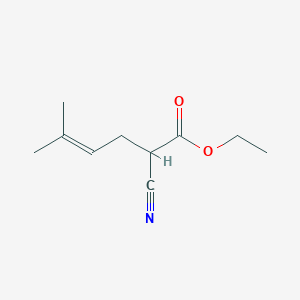
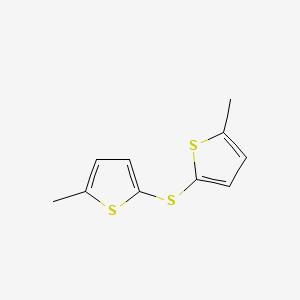
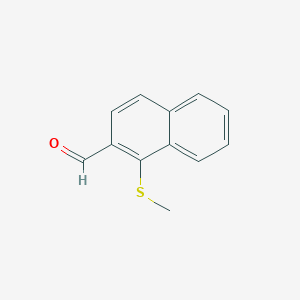
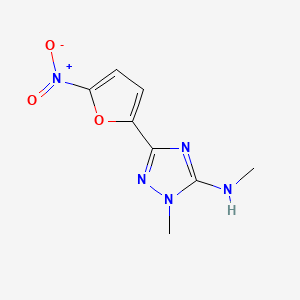
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
